Chlorophyll

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

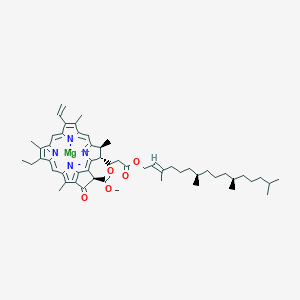

Chlorophyll is a green pigment found in virtually all photosynthetic organisms, including green plants, cyanobacteria, and algae. It plays a crucial role in photosynthesis, the process by which light energy is converted into chemical energy through the synthesis of organic compounds. This compound absorbs energy from light, which is then used to convert carbon dioxide into carbohydrates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chlorophyll can be extracted from plant material using various solvents. Common methods include grinding the plant material with acetone, ethanol, or methanol, followed by centrifugation to separate the this compound-containing supernatant . For large-scale preparations, techniques such as dioxane precipitation and column chromatography are employed .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, typically using solvents like acetone or ethanol. The plant material is ground, and the this compound is extracted using the chosen solvent. The extract is then purified using techniques such as liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Chlorophyll undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the oxidation of this compound to pheophytin, which involves the removal of the central magnesium ion .

Common Reagents and Conditions: Common reagents used in this compound reactions include acids and bases for pH adjustments, and solvents like acetone and ethanol for extraction and purification. The oxidation of this compound typically requires the presence of oxygen or other oxidizing agents .

Major Products Formed: The major products formed from this compound reactions include pheophytin, chlorophyllide, and various this compound derivatives. These products are often used in further biochemical studies and applications .

Wissenschaftliche Forschungsanwendungen

Health Benefits

Chlorophyll has been studied for its numerous health benefits, which include:

- Antioxidant Properties : this compound acts as a powerful antioxidant, helping to neutralize harmful free radicals in the body. This property is crucial in reducing oxidative stress, which is linked to chronic diseases such as cancer and cardiovascular conditions .

- Cancer Prevention : Research indicates that this compound and its derivative, chlorophyllin, may have chemopreventive properties. For instance, studies have shown that chlorophyllin can inhibit the growth of cancer cells in vitro and reduce tumor formation in animal models . A 2015 review highlighted that chlorophyllin might help prevent and slow cancer growth by mitigating DNA damage .

- Wound Healing : this compound has been used in topical applications to promote wound healing and prevent infections. Its antimicrobial properties contribute to faster recovery times for surgical wounds .

- Digestive Health : this compound is believed to aid digestion and improve gut health by promoting the growth of beneficial gut bacteria. It may also help alleviate symptoms of constipation .

Nutritional Applications

This compound-rich foods are increasingly recognized for their nutritional benefits:

- Functional Food Ingredients : The incorporation of this compound into food products is gaining traction due to its health-promoting properties. It is often added to smoothies, juices, and dietary supplements as a natural colorant and health enhancer .

- Waste Utilization : There is a growing interest in utilizing food waste containing this compound (e.g., leafy greens and fruit peels) as functional food ingredients. This approach not only reduces waste but also enhances the nutritional profile of food products .

Environmental Monitoring

This compound plays a significant role in environmental science:

- Ocean Health Assessment : this compound-a concentrations are critical indicators of marine ecosystem health. Researchers use satellite data to monitor this compound levels in ocean waters, providing insights into phytoplankton productivity and overall oceanic carbon cycles .

- Ecosystem Studies : The study of this compound levels helps scientists understand nutrient dynamics and ecological changes in freshwater and marine ecosystems, assisting in conservation efforts .

Case Studies

Several case studies highlight the applications of this compound:

Wirkmechanismus

Chlorophyll absorbs light energy, which excites electrons in the pigment molecules to higher energy levels. These excited electrons are transferred to other molecules in the photosystem, generating high-energy molecules like adenosine triphosphate and nicotinamide adenine dinucleotide phosphate . The energy stored in these molecules is then used to convert carbon dioxide and water into glucose during photosynthesis .

Vergleich Mit ähnlichen Verbindungen

Chlorophyll is unique among pigments due to its central role in photosynthesis. Similar compounds include other photosynthetic pigments like carotenoids and phycobilins. Carotenoids absorb light in the blue and green regions of the spectrum, complementing the light absorption of this compound . Phycobilins, found in cyanobacteria and red algae, absorb light in the orange and red regions . These pigments work together with this compound to maximize the efficiency of light absorption in photosynthetic organisms .

List of Similar Compounds:- Carotenoids

- Phycobilins

- This compound b

- This compound c

- This compound d

- This compound e

This compound’s unique structure and function make it indispensable for photosynthesis and a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

479-61-8 |

|---|---|

Molekularformel |

C55H73MgN4O5+ |

Molekulargewicht |

894.5 g/mol |

IUPAC-Name |

magnesium;(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |

InChI |

InChI=1S/C55H74N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3;/q;+2/p-1/b34-26+,44-28?,46-29?,47-30?,52-50?;/t32-,33-,37+,41+,51-;/m1./s1 |

InChI-Schlüssel |

BAPACHZCGHDRCQ-VZWGJMBDSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |

Isomerische SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |

Kanonische SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |

melting_point |

117 - 120 °C |

Key on ui other cas no. |

479-61-8 1406-65-1 |

Physikalische Beschreibung |

Waxy blue-black solid; [Merck Index] |

Piktogramme |

Health Hazard |

Verwandte CAS-Nummern |

18025-08-6 |

Synonyme |

chlorophyll a chlorophyll a2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.